3-Methylhexylamine chemical properties and structure
3-Methylhexylamine chemical properties and structure
An In-Depth Technical Guide to 3-Methylhexylamine: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 3-Methylhexylamine, a chiral primary amine with applications as a chemical intermediate and building block in organic synthesis. The document details its chemical structure, stereochemistry, and physicochemical properties. It offers an in-depth analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, MS) to aid in its analytical characterization. Furthermore, a detailed, field-proven laboratory protocol for its synthesis via reductive amination of 3-methylhexanal is presented, along with a discussion of its general reactivity. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthetic applications.
Chemical Identity and Structural Analysis
3-Methylhexylamine, systematically named 3-methylhexan-1-amine, is a primary aliphatic amine. Its identity is defined by the following identifiers:
Molecular Structure and Chirality
The core structural feature of 3-methylhexylamine is a hexane backbone with a methyl group at the C-3 position and a primary amine group at the C-1 position. The presence of the methyl group on the third carbon atom introduces a stereocenter, meaning 3-methylhexylamine is a chiral molecule and exists as a pair of enantiomers: (S)-3-methylhexan-1-amine and (R)-3-methylhexan-1-amine.
The specific stereoisomer can have significant implications in drug development and other biological applications, where molecular recognition is key. For synthetic chemists, the chiral center means that non-stereoselective syntheses will produce a racemic mixture, which may require chiral resolution if a single enantiomer is desired.
Caption: 2D structure of 3-Methylhexylamine with chiral center indicated.
Physicochemical Properties
The physical and chemical properties of 3-methylhexylamine are dictated by its moderately sized alkyl chain, which imparts nonpolar character, and its primary amine group, which allows for hydrogen bonding and imparts basicity. While extensive experimental data for this specific compound is not widely published, the following table summarizes key computed properties and estimates based on similar aliphatic amines.
| Property | Value | Source / Comment |
| Molecular Weight | 115.22 g/mol | Computed by PubChem[1] |
| Boiling Point | ~140-150 °C | Estimated based on isomers like N-methylhexylamine (140-142 °C)[3] |
| Density | ~0.76 g/mL | Estimated based on isomers like N-methylhexylamine[3] |
| XLogP3 | 2.1 | Computed by XLogP3, indicating moderate lipophilicity[1][2] |
| Hydrogen Bond Donor | 1 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor | 1 | Computed by Cactvs[1] |
| Topological Polar Surface Area | 26 Ų | Computed by Cactvs[1] |
| pKa (of conjugate acid) | ~10.6 | Typical value for primary alkylammonium ions. |
Spectroscopic and Analytical Characterization
For unambiguous identification, a combination of spectroscopic methods is essential. The following data are predicted based on the structure of 3-methylhexylamine and established principles of spectroscopy.[4][5]
| Technique | Expected Signature |
| ¹H NMR | ~2.7 ppm (t, 2H): Methylene group adjacent to the amine (-CH₂-NH₂).~0.8-1.6 ppm (m, 13H): Complex, overlapping multiplets for all other alkyl protons.~1.1 ppm (s, 2H): Broad singlet for the amine protons (-NH₂), which may exchange with D₂O. |
| ¹³C NMR | ~40-45 ppm: Carbon adjacent to the amine (C1).~30-40 ppm: Other methylene and methine carbons in the chain.~10-25 ppm: Methyl carbons. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (two bands, medium): N-H symmetric and asymmetric stretching of the primary amine.2850-2960 cm⁻¹ (strong): C-H stretching of alkyl groups.1590-1650 cm⁻¹ (medium): N-H scissoring (bending) vibration. |
| Mass Spectrometry (EI) | m/z 115: Molecular ion (M⁺).m/z 30: Base peak resulting from α-cleavage, characteristic of primary amines ([CH₂=NH₂]⁺).Other fragments corresponding to the loss of alkyl radicals from the parent molecule. |
Expert Insight: In ¹H NMR analysis, the diastereotopic nature of the methylene protons at the C2 and C4 positions, due to the adjacent C3 chiral center, could lead to more complex splitting patterns than simple quartets or triplets upon high-resolution analysis.[6] However, these are often unresolved in standard spectra and contribute to the broad multiplet in the alkyl region.
Synthesis and Reactivity
Recommended Synthetic Route: Reductive Amination
The most reliable and high-yielding method for preparing 3-methylhexylamine is through the reductive amination of the corresponding aldehyde, 3-methylhexanal.[7] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the target amine.[8][9]
Caption: Workflow for the synthesis of 3-Methylhexylamine via reductive amination.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of 3-methylhexylamine on a laboratory scale.
Materials:
-
3-Methylhexanal
-
Ammonium acetate (or another ammonia source)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation/purification, optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-methylhexanal (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.
-
Imine Formation: Add ammonium acetate (1.5 eq). Stir the mixture at room temperature for 30-60 minutes. The reaction is typically monitored by TLC or GC-MS to confirm the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing the formation of the corresponding alcohol byproduct.[10] It is also less sensitive to moisture and acidic conditions compared to reagents like NaBH₄.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methylhexylamine as an oil.
-
Purification: The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with cold ether.
General Reactivity
As a primary amine, 3-methylhexylamine undergoes all the characteristic reactions of this functional group, including:
-
Salt Formation: Reacts readily with acids to form ammonium salts.
-
Acylation: Reacts with acyl chlorides or anhydrides to form amides.
-
Alkylation: Can be alkylated with alkyl halides to form secondary and tertiary amines, though over-alkylation is a common issue.[8]
-
Nucleophilic Addition: Can act as a nucleophile in reactions with carbonyls and other electrophiles.
Applications and Relevance
3-Methylhexylamine is not a widely used end-product but serves as a valuable chiral building block and synthetic intermediate . Its utility lies in its ability to introduce a specific lipophilic, branched alkyl chain into a larger molecule. Potential areas of application, primarily in a research and development context, include:
-
Pharmaceutical Synthesis: As a fragment for building more complex active pharmaceutical ingredients (APIs). The chiral nature is particularly relevant here, where one enantiomer may have desired therapeutic activity while the other is inactive or causes side effects.
-
Agrochemicals: Used in the synthesis of novel pesticides and herbicides.
-
Material Science: Can be used to synthesize specialized surfactants, corrosion inhibitors, or as a curing agent for epoxy resins where its specific structure can modify material properties.[3]
Safety and Handling
3-Methylhexylamine is expected to have hazards similar to other corrosive and flammable aliphatic amines.[11] All handling should be performed in accordance with good laboratory practice.
-
GHS Hazard Statements: Likely to be classified as a flammable liquid, corrosive (causes severe skin burns and eye damage), and potentially harmful if swallowed or inhaled.[11][12][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Keep away from heat, sparks, and open flames.[14] Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep segregated from incompatible materials such as strong oxidizing agents and acids.
-
Spill & Disposal: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[11] Dispose of contents/container in accordance with local, regional, and national regulations.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7811974, (3S)-3-methylhexan-1-amine.
- Fisher Scientific. (2010). Safety Data Sheet: (2-Phenyl-1,3-thiazol-4-yl)methylamine.
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- ChemAnalyst. (2025). Understanding N-Methylhexylamine: A Deep Dive Into Its Properties and Applications.
- Muby Chemicals. (n.d.). Copper Oxide.
- Sigma-Aldrich. (n.d.). Copper(II) oxide ACS reagent, = 99.0.
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- Wiley-VCH. (n.d.). (3S)-3-METHYLHEXANAL - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Université du Luxembourg. (2026). N-methylhexylamine (C7H17N). PubChemLite.
- Osbourn, J. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37079, N-Methylhexylamine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-.
- Wikipedia. (n.d.). Copper(II) oxide.
- Brown, D. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 3-methylhexane. Doc Brown's Chemistry.
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